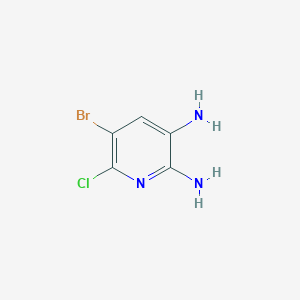

5-溴-6-氯吡啶-2,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-6-chloropyridine-2,3-diamine is a chemical compound with the empirical formula C5H4BrClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of 5-Bromo-6-chloropyridine-2,3-diamine involves several steps. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloropyridine-2,3-diamine can be represented by the InChI code: 1S/C5H5BrClN3/c6-2-1-3 (8)5 (9)10-4 (2)7/h1H,8H2, (H2,9,10) . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and two amine groups .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-chloropyridine-2,3-diamine are complex and can involve several steps. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis

5-Bromo-6-chloropyridine-2,3-diamine is a solid at room temperature . It has a molecular weight of 222.47 . The compound has a melting point of 164-166 degrees Celsius .科学研究应用

催化和有机合成

- 选择性胺化:该化合物在选择性胺化反应中充当底物。一项研究表明,使用钯-Xantphos配合物对5-溴-2-氯吡啶进行有效胺化,从而获得了高产率的胺化产物 (Ji、Li 和 Bunnelle,2003 年)。

卤素交换反应

- 卤素/卤素置换:该化合物参与卤素交换反应,这在合成各种卤代有机化合物中至关重要。一项研究指出,用三甲基溴硅烷加热会将 2-氯吡啶转化为 2-溴吡啶,从而证明了卤素置换 (Schlosser 和 Cottet,2002 年)。

结构研究和材料合成

- 卤代中间体的合成:该化合物用于合成卤代丰富的中间体,用于药物化学研究。一个例子是合成 5-溴-2-氯-4-氟-3-碘吡啶,这是药物化学中的一个有价值的构建块 (Wu、Porter、Frennesson 和 Saulnier,2022 年)。

化学转化和反应

- 区域选择性反应:它用于区域选择性取代反应,如一项研究中所示,5-溴-2,4-二氯-6-甲基嘧啶与氨反应,生成区域选择性产物 (Doulah、Eshtiagh-hosseini、Mirzaei、Nikpour、Fazlara 和 Salimi,2014 年)。

电化学合成

- 电合成:该化合物参与电合成过程。例如,已经研究了通过 2-氨基-5-溴和 2-氨基-5-氯吡啶的电化学还原来电合成 6-氨基烟酸 (Gennaro、Sánchez-Sánchez、Isse 和 Montiel,2004 年)。

安全和危害

作用机制

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It’s known that bromo and chloro substituents on pyridine rings can enhance reactivity, making these compounds useful in various chemical reactions .

Biochemical Pathways

It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The compound’s molecular weight of 20746 suggests it may have suitable properties for absorption and distribution .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compounds it’s used to create .

属性

IUPAC Name |

5-bromo-6-chloropyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKGXFQPDMHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)

![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)

![N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3014649.png)

![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)

![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)